7-Xylosyltaxol B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

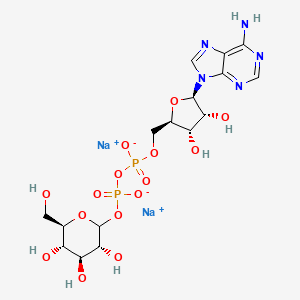

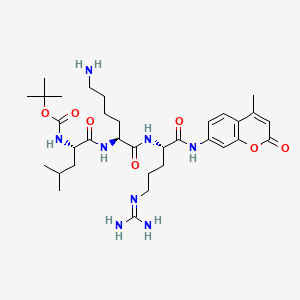

7-Xylosyltaxol B, also known as 7-Xylosylpaclitaxel, is a derivative of the compound Paclitaxel . Paclitaxel is a compound extracted from the Pacific yew tree with antineoplastic activity . It binds to tubulin and inhibits the disassembly of microtubules .

Synthesis Analysis

The synthesis of 7-Xylosyltaxol B involves a three-step reaction: redox, acetylation, and deacetylation . The mixture of taxols prepared from 10-deacetyl-7-xylosyltaxanes is separated by column chromatography on silica gel to afford Taxol, Taxol B (Cephalomannine), and Taxol C . The mixture of Taxol B and Taxol C is then converted to Docetaxel by Schwartz’s reagent .Molecular Structure Analysis

The molecular formula of 7-Xylosyltaxol B is C52H59NO18 . Its molecular weight is 986.02 .Chemical Reactions Analysis

7-Xylosyltaxol B is a derivative of Paclitaxel, which binds to tubulin and inhibits the disassembly of microtubules . This is the primary chemical reaction associated with 7-Xylosyltaxol B.Wissenschaftliche Forschungsanwendungen

I have conducted several searches to gather information on “7-Xylosyltaxol B” and its applications in scientific research. However, the available information is limited and does not provide a comprehensive analysis of six to eight unique applications.

Based on the information found, “7-Xylosyltaxol B” is a derivative of paclitaxel and has been identified as having microtubule disruptor and anticancer activities. It has been used in the development of monoclonal antibodies against paclitaxel for immunoassays . Additionally, it has potential applications in analytical method development, method validation, and quality control for drug applications .

Wirkmechanismus

Target of Action

The primary target of 7-Xylosyltaxol B is microtubules . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

7-Xylosyltaxol B, a derivative of paclitaxel, binds to tubulin, the building block of microtubules . This binding inhibits the disassembly of microtubules, leading to the stabilization of the microtubule network . The stabilization of microtubules can disrupt various cellular processes, including cell division, thereby exerting its anticancer effects .

Biochemical Pathways

The interaction of 7-Xylosyltaxol B with microtubules affects the cell cycle, particularly the mitotic phase . By preventing the disassembly of microtubules, 7-Xylosyltaxol B inhibits the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

It is known that 7-xylosyltaxol b is a solid compound with a molecular weight of 9860 , and it is soluble in DMSO . These properties may influence its bioavailability and distribution within the body.

Result of Action

The result of 7-Xylosyltaxol B’s action is the inhibition of cell proliferation and the induction of cell death . It has been found to inhibit the proliferation of various cancer cells, including A549, MCF-7, A2780, HCT-8, and SW480, with IC50 values ranging from 0.16 to 5.9 µM .

Action Environment

The action of 7-Xylosyltaxol B can be influenced by various environmental factors. For instance, the stability of the compound may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the efficacy of 7-Xylosyltaxol B may be influenced by the presence of other substances in the environment, such as binding proteins or enzymes that could potentially metabolize the compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

[4,12-diacetyloxy-1-hydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H61NO18/c1-9-24(2)43(59)51-35(28-16-12-10-13-17-28)37(56)45(61)66-31-21-50(62)42(68-44(60)29-18-14-11-15-19-29)40-48(8,41(58)39(65-26(4)52)34(25(31)3)47(50,6)7)32(20-33-49(40,23-64-33)69-27(5)53)67-46-38(57)36(55)30(54)22-63-46/h9-19,30-33,35-40,42,46,54-57,62H,20-23H2,1-8H3,(H,51,59) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZOSPUENCAFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H61NO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-amino-1H-benzo[d]imidazol-5-ol](/img/structure/B564164.png)

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)